molecular formula C15H23ClO3 B14239415 Benzoic acid;1-chlorooctan-1-ol CAS No. 397843-55-9

Benzoic acid;1-chlorooctan-1-ol

Cat. No.: B14239415
CAS No.: 397843-55-9
M. Wt: 286.79 g/mol
InChI Key: OJSUXIIMLMRZIS-UHFFFAOYSA-N
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Description

Benzoic Acid (C₆H₅COOH) is a simple aromatic carboxylic acid widely used in food preservation, pharmaceuticals, and agrochemicals due to its antimicrobial properties . Its structural features, including a benzene ring and carboxyl group, contribute to its solubility in organic solvents and moderate acidity (pKa ≈ 4.2). Industrial synthesis often involves the oxidation of toluene, and it occurs naturally in plants such as Salvadora persica .

1-Chlorooctan-1-ol (Cl(CH₂)₇CH₂OH) is a chlorinated primary alcohol with an eight-carbon chain. Limited data exist on its specific applications or synthesis, though chlorinated alcohols generally serve as intermediates in organic synthesis. Its physicochemical properties, such as polarity and hydrophobicity, are influenced by the chlorine substituent and hydroxyl group.

Properties

CAS No.

397843-55-9

Molecular Formula

C15H23ClO3

Molecular Weight

286.79 g/mol

IUPAC Name

benzoic acid;1-chlorooctan-1-ol

InChI

InChI=1S/C8H17ClO.C7H6O2/c1-2-3-4-5-6-7-8(9)10;8-7(9)6-4-2-1-3-5-6/h8,10H,2-7H2,1H3;1-5H,(H,8,9)

InChI Key

OJSUXIIMLMRZIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(O)Cl.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;1-chlorooctan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 1-chlorooctan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound often involves the oxidation of toluene to produce benzoic acid, followed by the esterification with 1-chlorooctan-1-ol. The oxidation process is usually catalyzed by cobalt or manganese salts and conducted at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;1-chlorooctan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde, benzoic anhydride.

    Reduction: Benzyl alcohol.

    Substitution: Octanol.

Scientific Research Applications

Benzoic acid;1-chlorooctan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.

    Medicine: Explored for its potential use in drug formulations and as a preservative in pharmaceutical products.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of benzoic acid;1-chlorooctan-1-ol involves its interaction with cellular components. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their metabolic processes. The 1-chlorooctan-1-ol component can interact with cell membranes, leading to increased permeability and cell lysis. The compound may also target specific enzymes and proteins, affecting their function and leading to cellular dysfunction .

Comparison with Similar Compounds

Table 1: Extraction Parameters of Organic Acids

Compound Distribution Coefficient (m) Effective Diffusivity (×10⁻⁹ m²/s)
Benzoic Acid 12.5 3.8
Acetic Acid 2.1 2.2
Phenol 14.3 1.5

Source: Adapted from

Notably, acetic acid’s extraction efficiency improves over prolonged contact times due to conversion into non-diffusible forms in inner aqueous droplets .

Toxicity Profiles and Predictive Modeling

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA, and cross-factor JB) correlate strongly with oral LD₅₀ values in mice . For example:

  • 0JA (zero-order connectivity index): Reflects branching and molecular size.
  • 1JA (first-order connectivity index): Indicates bond-specific interactions.

Table 2: QSTR Parameters for Benzoic Acid Derivatives

Compound 0JA 1JA Predicted LD₅₀ (mg/kg)
Benzoic Acid 1.12 0.89 1,700
4-Hydroxybenzoic Acid 1.45 1.02 2,300

Source:

In contrast, chlorinated alcohols like 1-chlorooctan-1-ol lack robust toxicity models, though chlorine atoms typically enhance bioaccumulation and toxicity in alcohols.

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